molecular formula C6H4FN3O B6200130 3-azido-4-fluorophenol CAS No. 2380001-15-8

3-azido-4-fluorophenol

Cat. No.: B6200130
CAS No.: 2380001-15-8
M. Wt: 153.1
InChI Key:
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Description

3-Azido-4-fluorophenol (3-AF) is a phenolic compound with a unique structure and properties. It has been studied for its potential applications in the fields of chemistry, biochemistry, and biology. 3-AF has been used in a variety of synthetic reactions, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

3-azido-4-fluorophenol has been used in a variety of scientific research applications, including the study of enzyme activities, the study of drug metabolism, and the study of the effects of drugs on cells. This compound has also been used as a substrate in the study of the enzymatic synthesis of polyhydroxyalkanoates, which are important in the production of biodegradable plastics. This compound has also been used as a reagent in the synthesis of a variety of organic compounds.

Mechanism of Action

The mechanism of action of 3-azido-4-fluorophenol is not fully understood. It is believed that this compound is a substrate for a variety of enzymes, including cytochrome P450, monoamine oxidase, and xanthine oxidase. This compound is also believed to interact with a variety of proteins, including G-proteins, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of cytochrome P450 enzymes, monoamine oxidase, and xanthine oxidase. In vivo studies have shown that this compound can inhibit the activity of monoamine oxidase and xanthine oxidase in rat liver and brain tissue. This compound has also been found to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

3-azido-4-fluorophenol has a number of advantages for use in laboratory experiments. It is relatively inexpensive and is readily available. It is also relatively stable and has a low toxicity. Its low toxicity makes it suitable for use in cell culture experiments. However, this compound is not suitable for use in mammalian systems, as it has been found to be toxic to some mammalian cell lines.

Future Directions

The potential applications of 3-azido-4-fluorophenol are vast and varied. Further research is needed to explore the potential of this compound for use in drug discovery and development. Additionally, further research is needed to explore the potential of this compound for use in the study of enzyme activity, drug metabolism, and signal transduction pathways. Furthermore, research is needed to explore the potential of this compound for use in the synthesis of organic compounds and the production of biodegradable plastics. Finally, research is needed to explore the potential of this compound for use in the treatment of various diseases and conditions.

Synthesis Methods

3-azido-4-fluorophenol can be synthesized through a variety of methods, including the reaction of 4-fluorophenol with sodium azide, the reaction of 4-fluorophenol with sodium azide and sodium hydroxide, and the reaction of 4-fluorophenol with sodium azide and acetic anhydride. The most commonly used method is the reaction of 4-fluorophenol with sodium azide and sodium hydroxide, which yields this compound in a yield of approximately 70%. The reaction is carried out in an aqueous medium and is typically done at a temperature of 80-90°C.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-azido-4-fluorophenol can be achieved through a two-step reaction process. The first step involves the synthesis of 4-fluoro-3-nitrophenol, which is then converted to 3-azido-4-fluorophenol in the second step.", "Starting Materials": [ "4-fluorophenol", "nitric acid", "sodium nitrite", "sodium azide", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Synthesis of 4-fluoro-3-nitrophenol", "a. Dissolve 4-fluorophenol in a mixture of nitric acid and sulfuric acid.", "b. Add sodium nitrite to the mixture and stir for 30 minutes at room temperature.", "c. Add sodium hydroxide to the mixture to adjust the pH to 7-8.", "d. Extract the product with ether and dry over anhydrous sodium sulfate.", "e. Purify the product by recrystallization from ethanol.", "Step 2: Conversion of 4-fluoro-3-nitrophenol to 3-azido-4-fluorophenol", "a. Dissolve 4-fluoro-3-nitrophenol in water.", "b. Add sodium azide to the mixture and stir for 2 hours at room temperature.", "c. Extract the product with ether and dry over anhydrous sodium sulfate.", "d. Purify the product by recrystallization from ethanol." ] }

2380001-15-8

Molecular Formula

C6H4FN3O

Molecular Weight

153.1

Purity

95

Origin of Product

United States

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